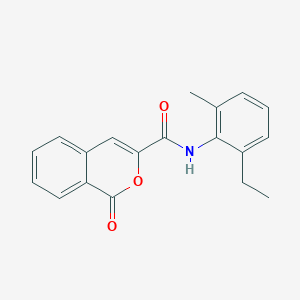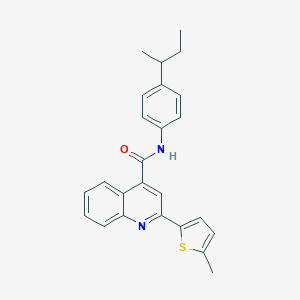![molecular formula C23H16ClFN2O B330300 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B330300.png)
2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Substitution Reactions: Introduction of the 4-chlorophenyl and 4-fluorobenzyl groups through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)quinoline-4-carboxamide: Lacks the 4-fluorobenzyl group.
N-(4-fluorobenzyl)quinoline-4-carboxamide: Lacks the 4-chlorophenyl group.
Quinoline-4-carboxamide: Lacks both the 4-chlorophenyl and 4-fluorobenzyl groups.
Uniqueness
2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is unique due to the presence of both the 4-chlorophenyl and 4-fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C23H16ClFN2O |
|---|---|
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H16ClFN2O/c24-17-9-7-16(8-10-17)22-13-20(19-3-1-2-4-21(19)27-22)23(28)26-14-15-5-11-18(25)12-6-15/h1-13H,14H2,(H,26,28) |
Clave InChI |
KAHGPTUJWIKAAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330218.png)
![N-(2-[5-(benzyloxy)-2-bromophenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-3,4,5-trimethoxybenzamide](/img/structure/B330220.png)
![propyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330225.png)

![Ethyl 2-[(3-cyclopentylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330227.png)
![METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B330228.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B330230.png)
![isopropyl 2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330234.png)
![ethyl 6-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330235.png)
![METHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B330236.png)
![METHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B330237.png)
![2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330238.png)

![Dimethyl 3-methyl-5-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B330241.png)
